molecular formula C18H16N2 B11854288 2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline CAS No. 110895-29-9

2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

Cat. No.: B11854288
CAS No.: 110895-29-9
M. Wt: 260.3 g/mol
InChI Key: NTYZJKVBPQISKH-UHFFFAOYSA-N
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Description

2-(p-tolyl)-4,5-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-(p-tolyl)-4,5-dihydroimidazo[1,2-a]quinoline includes a fused imidazole and quinoline ring system with a p-tolyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-tolyl)-4,5-dihydroimidazo[1,2-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with p-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazoquinoline ring system.

Industrial Production Methods

Industrial production of 2-(p-tolyl)-4,5-dihydroimidazo[1,2-a]quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(p-tolyl)-4,5-dihydroimidazo[1,2-a]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Its potential as an anticancer agent has been explored due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(p-tolyl)-4,5-dihydroimidazo[1,2-a]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with comparable properties.

    2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits similar antimicrobial activities.

Uniqueness

2-(p-tolyl)-4,5-dihydroimidazo[1,2-a]quinoline stands out due to its unique combination of the imidazole and quinoline rings, along with the p-tolyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

110895-29-9

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

2-(4-methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline

InChI

InChI=1S/C18H16N2/c1-13-6-8-14(9-7-13)16-12-20-17-5-3-2-4-15(17)10-11-18(20)19-16/h2-9,12H,10-11H2,1H3

InChI Key

NTYZJKVBPQISKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=N2)CCC4=CC=CC=C43

Origin of Product

United States

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